

4-(2-Piperidin-1-yl-ethyl)-phenylamine physical characteristics

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Compound of Interest

Compound Name: 4-(2-Piperidin-1-yl-ethyl)-phenylamine

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An In-Depth Technical Guide to the Physicochemical Characteristics of **4-(2-Piperidin-1-yl-ethyl)-phenylamine**

Abstract

This document provides a comprehensive technical overview of the physical and chemical properties of **4-(2-Piperidin-1-yl-ethyl)-phenylamine** (CAS No: 168897-21-0). Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes data from established chemical suppliers and databases. It details the compound's core physicochemical characteristics and presents robust, validated protocols for their experimental verification. The methodologies are explained with a focus on the scientific rationale, ensuring that laboratory professionals can confidently reproduce and validate these critical parameters, thereby upholding the principles of experimental integrity and data reliability.

Introduction: Structural and Functional Overview

4-(2-Piperidin-1-yl-ethyl)-phenylamine is a bifunctional organic molecule belonging to the substituted phenethylamine class. Its structure is characterized by a primary aniline moiety linked via an ethyl bridge to a tertiary piperidine amine. This unique arrangement of a reactive aromatic amine and a basic aliphatic amine confers a specific set of properties that are of significant interest in medicinal chemistry and materials science. The aniline group serves as a versatile synthetic handle for further functionalization, while the piperidineethyl tail profoundly influences the compound's basicity, solubility, and potential pharmacokinetic profile.

A thorough understanding of its physical characteristics is a non-negotiable prerequisite for its effective application, guiding everything from reaction condition optimization and purification strategies to formulation for biological screening. This guide provides the foundational data and the experimental framework for its characterization.

Core Physicochemical Properties

The following table consolidates the key physical and chemical data for **4-(2-Piperidin-1-yl-ethyl)-phenylamine**. This information is aggregated from reputable chemical suppliers and public chemical databases. It is critical to note that properties like appearance can vary slightly between batches and suppliers, underscoring the importance of in-house verification.

Property	Value	Source(s)
IUPAC Name	4-(2-(Piperidin-1-yl)ethyl)aniline	[1]
Synonym(s)	4-(2-Piperidinoethyl)aniline	[1]
CAS Number	168897-21-0	[1][2]
Molecular Formula	C ₁₃ H ₂₀ N ₂	[1][2][3]
Molecular Weight	204.31 g/mol	[1][2][3]
Appearance	Solid	
Boiling Point	Not available	
Melting Point	Not available	
Flash Point	Not applicable	
Solubility	Inferred to be slightly soluble in water, with higher solubility in organic solvents.[4][5]	
MDL Number	MFCD04114506	[2]

Note: Specific quantitative data for boiling point, melting point, and solubility are not consistently published and should be determined experimentally.

Experimental Verification Protocols

To ensure data integrity and batch-to-batch consistency, the following self-validating experimental protocols are recommended for characterizing **4-(2-Piperidin-1-yl-ethyl)-phenylamine** in a research setting.

Protocol: Melting Point Determination

Expertise & Rationale: The melting point is a fundamental and sensitive indicator of a solid compound's purity. Impurities typically depress and broaden the melting range. For a crystalline solid like **4-(2-Piperidin-1-yl-ethyl)-phenylamine**, a sharp melting point is indicative of high purity. A digital melting point apparatus is preferred for its precision and ramp rate control, which is crucial for obtaining a reproducible and accurate value.

Step-by-Step Methodology:

- **Sample Preparation:** Finely crush a small amount of the solid compound into a powder to ensure uniform heat distribution.
- **Capillary Loading:** Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
- **Instrument Setup:** Place the capillary tube into the heating block of a calibrated digital melting point apparatus.
- **Rapid Scan (Optional):** Perform a quick determination with a fast ramp rate (e.g., 10-20 °C/min) to find an approximate melting range.
- **Accurate Determination:** Using a fresh sample, set the apparatus to heat rapidly to about 20 °C below the approximate melting point found in the previous step.
- **Slow Ramp:** Decrease the heating rate to 1-2 °C per minute.
- **Data Recording:** Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure compound should have a sharp melting range of 1-2 °C.

Workflow: Melting Point Verification

Caption: Standard operating procedure for accurate melting point determination.

Protocol: Qualitative Solubility Assessment

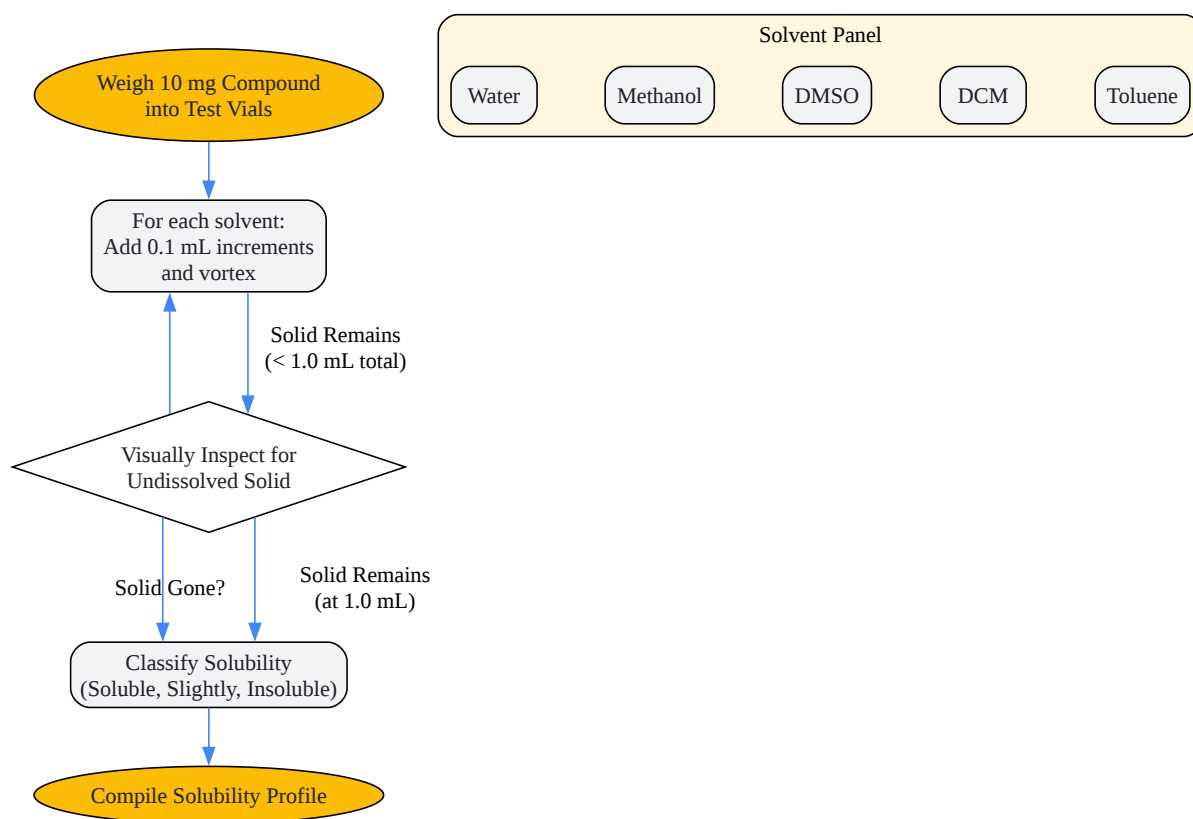
Expertise & Rationale: Understanding a compound's solubility profile is critical for designing synthetic workups, purification schemes (e.g., crystallization), and preparing stock solutions for biological assays. This protocol establishes a qualitative profile based on the principle of "like dissolves like." The polar amine groups suggest potential solubility in polar protic solvents, while the aromatic ring and piperidine's hydrocarbon backbone suggest solubility in nonpolar organic solvents.

Step-by-Step Methodology:

- **Solvent Selection:** Prepare a panel of representative solvents:
 - Polar Protic: Water, Methanol
 - Polar Aprotic: Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM)
 - Nonpolar: Toluene, Hexanes
- **Sample Preparation:** Weigh approximately 10 mg of the compound into separate small, clear vials for each solvent.
- **Solvent Addition:** Add the selected solvent to each vial in 0.1 mL increments, up to a total of 1.0 mL.
- **Mixing:** After each addition, cap the vial and vortex for 30-60 seconds to ensure thorough mixing.
- **Observation:** Visually inspect the solution against a dark background for any undissolved solid particles.
- **Classification:** Classify the solubility based on the amount of solvent required to fully dissolve the sample:
 - Very Soluble: < 0.1 mL

- Soluble: 0.1 - 0.5 mL
- Slightly Soluble: 0.5 - 1.0 mL
- Insoluble: > 1.0 mL

Logical Diagram: Solubility Profiling



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Caption: Decision workflow for qualitative solubility assessment across various solvents.

Safety, Handling, and Storage

Trustworthiness: Proper handling is paramount for researcher safety and maintaining compound integrity. While a specific, verified Safety Data Sheet (SDS) for this exact CAS number is not readily available in the aggregated search results, general precautions for aromatic amines and piperidine derivatives should be strictly followed.

- **Personal Protective Equipment (PPE):** Always wear a lab coat, chemical-resistant gloves (nitrile is a suitable choice), and safety glasses with side shields or goggles.
- **Engineering Controls:** Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
- **Handling:** Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Avoid creating dust.
- **Storage:** Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation, particularly of the aniline moiety, which can cause darkening over time.

Conclusion

This guide has consolidated the available physicochemical data for **4-(2-Piperidin-1-yl-ethyl)-phenylamine** and provided a robust framework for its experimental characterization. The provided protocols for melting point and solubility determination are designed to be both practical and scientifically rigorous, enabling researchers to generate reliable, in-house data. Adherence to these methodologies and safety precautions will ensure the effective and safe utilization of this compound in advanced research and development applications.

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